SC13 Exhibits Significantly Lower MOR G-Protein Efficacy Compared to Morphine
SC13 acts as a partial agonist at the mu opioid receptor (MOR) with a maximal G-protein efficacy (Emax) of approximately 10% in BRET-Nb33 assays, whereas the full agonist morphine achieves an Emax of approximately 70% in the same assay system [1]. This low-efficacy profile is hypothesized to underlie the compound's reduced adverse effect liability while retaining analgesic potency.
| Evidence Dimension | MOR G-protein signaling efficacy (Emax) |
|---|---|
| Target Compound Data | ≈10% (BRET-Nb33 assay) |
| Comparator Or Baseline | Morphine: ≈70% (BRET-Nb33 assay) |
| Quantified Difference | ~60 percentage points lower efficacy |
| Conditions | BRET-Nb33 recruitment assay in murine MOR |
Why This Matters
This efficacy differential is critical for selecting SC13 as a tool compound to investigate low-efficacy MOR signaling in pain models with reduced on-target adverse effects.
- [1] Chakraborty S, et al. A Novel Mitragynine Analog with Low-Efficacy Mu Opioid Receptor Agonism Displays Antinociception with Attenuated Adverse Effects. J Med Chem. 2021;64(18):13873–13892. View Source
